
Deoxybouvardin
Übersicht
Beschreibung
Deoxybouvardin is a cyclic hexapeptide originally isolated from the plant Bouvardia ternifolia. It has garnered significant attention due to its potent antitumor properties. This compound has been studied extensively for its ability to inhibit protein synthesis and induce apoptosis in various cancer cell lines .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Deoxybouvardin can be synthesized through a series of peptide coupling reactions. The synthesis typically involves the formation of peptide bonds between amino acids, followed by cyclization to form the cyclic hexapeptide structure. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .
Industrial Production Methods: These methods would likely include solid-phase peptide synthesis (SPPS) and purification processes such as high-performance liquid chromatography (HPLC) to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions: Deoxybouvardin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity or to study its mechanism of action .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents such as sodium borohydride (NaBH4). The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed: The major products formed from these reactions depend on the specific modifications being made. For example, oxidation reactions may introduce hydroxyl groups, while reduction reactions could remove specific functional groups. These modifications can lead to derivatives of this compound with altered biological activities .
Wissenschaftliche Forschungsanwendungen
Colorectal Cancer
Deoxybouvardin has shown promising results in treating colorectal cancer, particularly in overcoming resistance to conventional therapies. It has demonstrated effectiveness against both sensitive and resistant cell lines by inducing apoptosis and increasing ROS levels .
Non-Small Cell Lung Cancer
In NSCLC, this compound's ability to inhibit key kinases such as EGFR and AKT is particularly noteworthy. Studies have reported that it effectively reduces the growth of gefitinib-sensitive and -resistant NSCLC cells through ROS generation and caspase activation .
Table 1: Summary of this compound's Effects on Cancer Cells
Cancer Type | Mechanism of Action | Efficacy Against Resistance |
---|---|---|
Colorectal Cancer | Induces apoptosis via ROS generation | Yes |
Non-Small Cell Lung Cancer | Targets EGFR, MET, AKT signaling | Yes |
Apoptosis Induction in Colorectal Cancer Cells
A study demonstrated that this compound treatment led to cytochrome c release from mitochondria and subsequent activation of caspases in colorectal cancer cells. This research highlights the compound's potential as a therapeutic agent capable of inducing apoptosis even in resistant cell lines .
Inhibition of Growth in NSCLC
In another investigation focused on NSCLC, this compound was found to significantly inhibit the proliferation of both gefitinib-sensitive and -resistant HCC827 cells. The study employed various assays to confirm that this compound effectively targets critical kinases involved in tumor growth .
Wirkmechanismus
Deoxybouvardin exerts its effects primarily by inhibiting protein synthesis. It targets the ribosome, preventing the elongation of nascent polypeptide chains. This inhibition leads to the accumulation of incomplete proteins, triggering cellular stress responses and ultimately inducing apoptosis .
The compound also affects various signaling pathways, including the epidermal growth factor receptor (EGFR), mesenchymal-epithelial transition (MET), and AKT pathways. By inhibiting these pathways, this compound disrupts cell survival signals, further promoting apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Deoxybouvardin is unique among cyclic peptides due to its potent antitumor activity and specific mechanism of action. Similar compounds include other cyclic peptides such as cycloheximide and pactamycin, which also inhibit protein synthesis but differ in their specific targets and biological activities .
Cycloheximide, for example, inhibits eukaryotic translation elongation by interfering with the translocation step, while pactamycin inhibits the initiation of protein synthesis. These differences highlight the unique properties of this compound and its potential as a therapeutic agent .
Biologische Aktivität
Deoxybouvardin (DB) is a cyclic hexapeptide that has garnered attention for its potential as an anticancer agent. Recent studies have elucidated its mechanisms of action, particularly in the context of various cancer types, including non-small cell lung cancer (NSCLC) and colorectal cancer (CRC). This article provides a comprehensive overview of DB's biological activity, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.
This compound exhibits its biological activity primarily through the following mechanisms:
-
Inhibition of Kinase Signaling :
- DB targets key signaling pathways involved in tumor growth and survival, notably the epidermal growth factor receptor (EGFR), mesenchymal–epithelial transition factor (MET), and AKT pathways. In vitro studies demonstrated that DB inhibited the phosphorylation of these kinases in NSCLC cells, leading to reduced cell viability and proliferation in a concentration- and time-dependent manner .
- Induction of Reactive Oxygen Species (ROS) :
-
Activation of Apoptotic Pathways :
- DB activates multiple caspases, which are essential mediators of apoptosis. Flow cytometry analysis revealed that treatment with DB increased the proportion of cells undergoing apoptosis in both sensitive and resistant cancer cell lines . Specifically, the activation of JNK and p38 MAPK pathways was implicated in mediating these apoptotic effects .
- Cell Cycle Arrest :
Cytotoxic Effects
The cytotoxicity of this compound has been evaluated across various cancer cell lines:
- Non-Small Cell Lung Cancer (NSCLC) :
-
Colorectal Cancer (CRC) :
- In CRC models (HCT116 and HCT116-OxR), DB exhibited IC50 values of 4.6 nM for sensitive cells and 3.1 nM for resistant cells after 48 hours. Notably, while sensitive cells showed a decrease in viability to approximately 37% under oxidative stress conditions, resistant cells maintained higher viability levels .
- Selectivity Against Non-Cancerous Cells :
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical models:
- Study on NSCLC :
- Study on CRC :
Summary Table of Biological Activity
Characteristic | Observation |
---|---|
Targeted Kinases | EGFR, MET, AKT |
IC50 Values (NSCLC) | HCC827: 2-8 nM; HCC827GR: similar range |
IC50 Values (CRC) | HCT116: 4.6 nM; HCT116-OxR: 3.1 nM |
Apoptosis Induction | Caspase activation; mitochondrial pathway |
Cell Cycle Arrest | G2/M phase arrest |
Selectivity | Minimal effect on non-cancerous HaCaT cells |
Eigenschaften
IUPAC Name |
24-hydroxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaene-2,5,8,11,14,30-hexone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H48N6O9/c1-22-35(48)42-23(2)38(51)44(4)30(18-25-8-13-28(54-7)14-9-25)37(50)43-24(3)39(52)46(6)32-19-26-10-15-29(16-11-26)55-34-21-27(12-17-33(34)47)20-31(36(49)41-22)45(5)40(32)53/h8-17,21-24,30-32,47H,18-20H2,1-7H3,(H,41,49)(H,42,48)(H,43,50) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVGFMUNENQGFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C2CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC(C(=O)N1)N(C2=O)C)O)C)C)CC5=CC=C(C=C5)OC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H48N6O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60983360 | |
Record name | 2,5,11,24-Tetrahydroxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexaazatetracyclo[14.12.2.2~18,21~.1~23,27~]tritriaconta-2,5,11,18,20,23(31),24,26,32-nonaene-8,14,30-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60983360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
756.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64725-24-2 | |
Record name | Deoxybouvardin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=259969 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,5,11,24-Tetrahydroxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexaazatetracyclo[14.12.2.2~18,21~.1~23,27~]tritriaconta-2,5,11,18,20,23(31),24,26,32-nonaene-8,14,30-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60983360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Deoxybouvardin?
A1: this compound is a known protein synthesis inhibitor, both in vitro and in vivo. [] While the exact mechanism remains unclear, research suggests it may actively promote the degradation of cyclin D1 through the ubiquitin-proteasome pathway. [] This degradation is not solely dependent on its protein synthesis inhibition, as other inhibitors like cycloheximide do not exhibit this effect. []
Q2: How does this compound affect the cell cycle?
A2: Studies on human colon cancer cells (DLD-1) show that this compound induces partial G1 cell cycle arrest. [] This arrest is likely linked to its ability to decrease cyclin D1 levels, a protein crucial for G1/S phase transition. []
Q3: Does this compound affect the expression of cyclin D1 at the mRNA level?
A3: No, Northern blot analysis revealed that this compound does not influence the mRNA levels of cyclin D1. [] Its effect seems to be primarily at the protein level, targeting cyclin D1 for degradation. []
Q4: How does this compound affect the Hippo pathway?
A4: this compound acts as a specific inhibitor of Yes-associated protein (YAP) and its paralog, transcriptional coactivator with PSD-95/Dlg/ZO-1 (TAZ), both downstream effectors of the Hippo pathway. [] This pathway is crucial for regulating organ size and is often dysregulated in cancer. []
Q5: Does this compound impact YAP at the transcriptional level?
A5: Surprisingly, while this compound inhibits YAP/TAZ activity, it does not directly affect the mRNA expression of their target genes. [] Instead, it appears to primarily affect YAP protein levels, potentially influencing its stability or degradation. []
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C40H48N6O9, and its molecular weight is 768.85 g/mol. []
Q7: How does the structure of this compound contribute to its activity?
A7: The 14-membered cycloisodityrosine ring system is crucial for the antitumor activity of this compound and related compounds like RA-VII. [, , , ] Studies on structural analogs lacking this ring system demonstrated a loss of activity, highlighting its importance for biological function. []
Q8: How does the side chain at residue 1 influence the activity of this compound analogs?
A8: Research on analogs with modifications at residue 1 revealed that longer side chains decrease the cytotoxic activity, even though they have minimal impact on the overall conformation of the molecule. [] This suggests that steric factors at this position play a role in target binding or interaction. []
Q9: What is the role of the Tyr-5 and Tyr-6 phenyl rings in the activity of this compound?
A9: Comparing the structures of this compound and its less active analogs suggests that the orientation of the Tyr-5 and Tyr-6 phenyl rings significantly influences their biological activity. [] The specific spatial arrangement of these rings may be crucial for optimal interaction with the target protein. []
Q10: What types of cancer cells are sensitive to this compound?
A10: this compound demonstrates cytotoxic activity against various human cancer cell lines, including leukemia (HL-60), colon cancer (HCT-116), and renal cell carcinoma (ACHN), with IC50 values in the sub-micromolar range. []
Q11: Does this compound impact tumor growth in animal models?
A11: Yes, this compound effectively blocks liver enlargement induced by Mst1/2 knockout in mice, a model for YAP activation and tumorigenesis. [] It also inhibits the development of liver tumors induced by YAP activation and even shows potential in regressing established tumors. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.